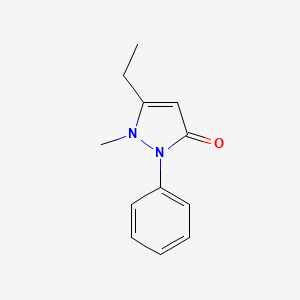
1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is a compound that belongs to the class of phosphine oxides. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide typically involves the reaction of diphenylphosphine with an appropriate benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine. Substitution reactions can produce a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide include:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymerization reactions.
Phenyl-bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its high efficiency as a photoinitiator in thick coatings.
Uniqueness
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is unique due to its specific structure, which allows for a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned .
Properties
CAS No. |
51713-13-4 |
|---|---|
Molecular Formula |
C23H26NOP |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C23H26NOP/c1-24(2)19-18-23(20-12-6-3-7-13-20)26(25,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3 |
InChI Key |
VZVLCQWRTUBMLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)



